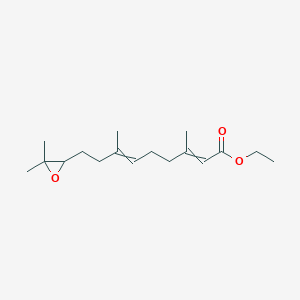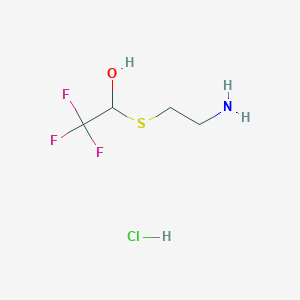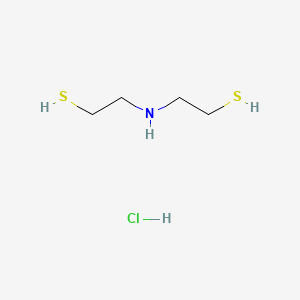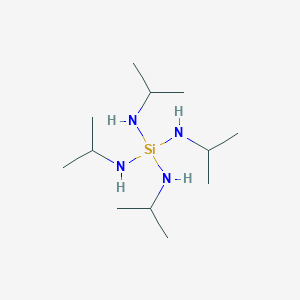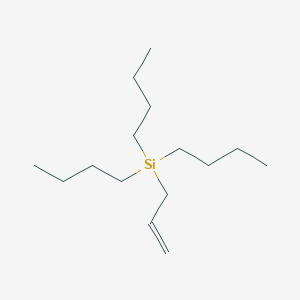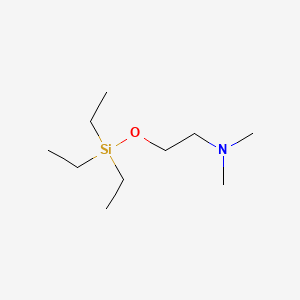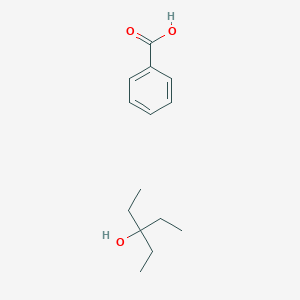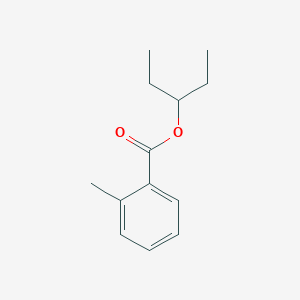
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is a compound characterized by the presence of two pentafluorophenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural and electronic properties, which make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pentafluorophenyl)-1,3-butadiyne typically involves coupling reactions. One common method is the transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles. This process often employs fluoride-promoted transformations and nucleophilic aromatic substitution reactions, which proceed at room temperature and yield highly fluorinated biaryls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Particularly nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms on the pentafluorophenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,4-Bis(pentafluorophenyl)-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis(pentafluorophenyl)-1,3-butadiyne exerts its effects is primarily through its electronic properties. The pentafluorophenyl groups influence the electron density distribution, making the compound highly reactive in certain chemical environments. This reactivity is harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(pentachlorophenyl)-1,3-butadiyne
- 1,4-Bis(phenyl)-1,3-butadiyne
- 1,4-Bis(trifluoromethylphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(pentafluorophenyl)-1,3-butadiyne is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties compared to other similar compounds. These properties include increased electron-withdrawing effects and enhanced stability in certain chemical environments .
Propiedades
Número CAS |
18320-79-1 |
|---|---|
Fórmula molecular |
C16F10 |
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[4-(2,3,4,5,6-pentafluorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16F10/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4-6-9(19)13(23)16(26)14(24)10(6)20 |
Clave InChI |
FWADTXBNNMVDNE-UHFFFAOYSA-N |
SMILES canónico |
C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C#CC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



